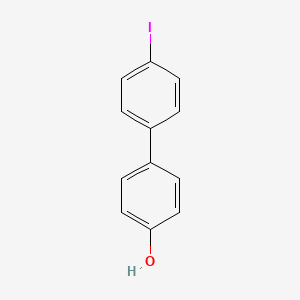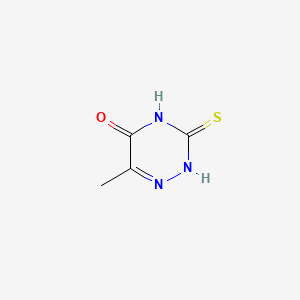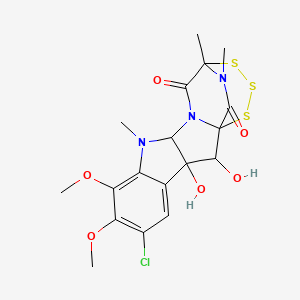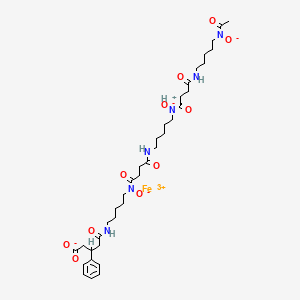![molecular formula C19H17BrClN3O2S B1226144 4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline is a member of pyridines and a member of piperazines.
Scientific Research Applications
Antibacterial Properties
4-Aminoquinoline derivatives, similar in structure to the compound , have shown promise as antibacterial agents. One study discusses the broad antibacterial activity of a related compound, highlighting its potential in treating systemic infections (Goueffon et al., 1981).
Anticancer Activity
The hybrid pharmacophore approach using 4-aminoquinoline derivatives has been effective in enhancing anticancer activities. A study demonstrated the potency of these compounds against various breast tumor cell lines, suggesting their potential as safe anticancer agents (Solomon, Pundir, & Lee, 2019).
Synthesis Methods
The synthesis of 4-substitutedsulfonyl piperazin-1-yl-methyl-3-aryl-quinazolin-4(3 H)-one, which shares a similar structural framework, provides insight into the chemical processes and applications of similar compounds in various fields (Acharyulu et al., 2010).
Novel Sympatholytic Mechanism
A family of 7-(trifluoromethyl)-4-aminoquinolines, closely related in structure, has been described for their hypotensive properties and novel sympatholytic mechanism, indicating potential applications in cardiovascular treatments (Mccall et al., 1986).
Neurological Applications
A structurally related compound, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, was identified as a potent 5-HT6 receptor antagonist, indicating its potential in treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Potential Antipsychotic Properties
Compounds with a quinoline-sulfonamide structure have been evaluated for their potential as CNS multi-receptor agents, showing promising antipsychotic, antidepressant, and anxiolytic properties in preclinical models (Zajdel et al., 2012).
Antiviral Activity
A study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, similar in structure, revealed significant antiviral activity against avian paramyxovirus, suggesting potential applications in antiviral therapies (Selvakumar et al., 2018).
properties
Molecular Formula |
C19H17BrClN3O2S |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
4-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-7-chloroquinoline |
InChI |
InChI=1S/C19H17BrClN3O2S/c20-14-2-1-3-16(12-14)27(25,26)24-10-8-23(9-11-24)19-6-7-22-18-13-15(21)4-5-17(18)19/h1-7,12-13H,8-11H2 |
InChI Key |
PLXIPEBXLVKFAJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1226063.png)
![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B1226066.png)
![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)


![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)
![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)
![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)


![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)